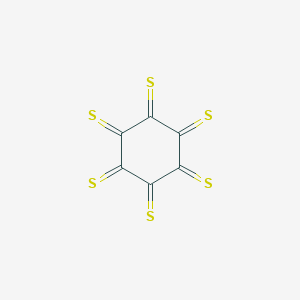
Cyclohexane-1,2,3,4,5,6-hexathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2,3,4,5,6-hexathione is a cyclic covalent compound consisting of a six-carbon ring with a sulfur atom bonded to each carbon. This compound is the thioketone analog of cyclohexanehexone, and it has been generated by neutralization of its mono anion (C6S−6) in a mass spectrometer
Preparation Methods
Cyclohexane-1,2,3,4,5,6-hexathione can be synthesized through several methods:
Photolysis or Pyrolysis: This method involves the extrusion of three equivalents of carbon monoxide from a precursor containing adjacent pairs of sulfurs as cyclic dithiocarbonate units.
Mass Spectrometric Generation: The compound has been generated by neutralization of its mono anion (C6S−6) in a mass spectrometer. This method is primarily used for experimental and theoretical studies rather than industrial production.
Chemical Reactions Analysis
Cyclohexane-1,2,3,4,5,6-hexathione undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on the reagents and conditions are limited.
Substitution Reactions: The sulfur atoms in the compound can be substituted with other atoms or groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various sulfur-containing derivatives and isomers.
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexathione has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclohexane-1,2,3,4,5,6-hexathione exerts its effects involves its unique structure and the presence of sulfur atoms.
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexathione can be compared with several similar compounds:
Cyclohexanehexone: This is the oxygen analog of this compound and is expected to be substantially less stable.
Cyclohexane-1,2,3,4,5,6-hexol: This compound consists of a six-carbon ring with hydroxyl groups instead of sulfur atoms.
Cyclohexane-1,2,3,4,5,6-hexaethyl: This compound has ethyl groups attached to the six-carbon ring instead of sulfur atoms.
This compound is unique due to its sulfur content and the stability of its dithiete-containing structures compared to its oxygen analogs .
Properties
CAS No. |
129917-29-9 |
|---|---|
Molecular Formula |
C6S6 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexathione |
InChI |
InChI=1S/C6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
OZKIZIQFPZROOY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)C(=S)C(=S)C(=S)C(=S)C1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















